Bonaphthone vs. Vitamin K3: Superior SARS-CoV-2 3CL Protease Inhibition
Bonaphthone demonstrates a 119-fold greater potency in inhibiting the SARS-CoV-2 main protease (3CLpro) compared to Vitamin K3, another well-known naphthoquinone [1]. In a FRET-based biochemical assay, Bonaphthone inhibited SARS-CoV-2 3CLpro with an IC50 of 40 nM, whereas Vitamin K3 showed an IC50 of 4.78 µM under similar conditions [2].
| Evidence Dimension | Inhibition of SARS-CoV-2 3CL protease (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Vitamin K3 (Menadione) IC50 = 4.78 ± 1.03 µM |
| Quantified Difference | ~119-fold greater potency (4,780 nM vs. 40 nM) |
| Conditions | Primary assay principle based on quenched FRET peptide substrate (FRET assay). |
Why This Matters
This large difference in biochemical potency directly informs selection for SARS-CoV-2 antiviral drug discovery and mechanism studies; using Vitamin K3 would require significantly higher concentrations and may be ineffective for 3CLpro-targeted assays.
- [1] BindingDB. (n.d.). BDBM442806 (Bonaphthone) Binding Data for SARS-CoV-2 3CL-Pro. View Source
- [2] Wang, Y., et al. (2021). Identification of Vitamin K3 and its analogues as covalent inhibitors of SARS-CoV-2 3CLpro. International Journal of Biological Macromolecules, 183, 176-184. View Source
